4,4'-Dibromo-3,3',5,5'-tetramethyl-1,1'-biphenyl
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Overview
Description
4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine atoms at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the bromination of 3,3’,5,5’-tetramethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products:
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the hydrogenated biphenyl derivative.
Scientific Research Applications
4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl
- 4,4’-Dimethyl-3,3’,5,5’-tetramethyl-1,1’-biphenyl
- 4,4’-Dinitro-3,3’,5,5’-tetramethyl-1,1’-biphenyl
Comparison: 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, methyl, and nitro analogs. The bromine atoms make it more reactive in substitution and reduction reactions, providing different pathways for chemical transformations .
Properties
CAS No. |
144653-01-0 |
---|---|
Molecular Formula |
C16H16Br2 |
Molecular Weight |
368.11 g/mol |
IUPAC Name |
2-bromo-5-(4-bromo-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
InChI Key |
PDTMQXWKUBOMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C2=CC(=C(C(=C2)C)Br)C |
Origin of Product |
United States |
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